molecular formula C8H12N4OS B15250658 Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester CAS No. 653586-15-3

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester

Cat. No.: B15250658
CAS No.: 653586-15-3
M. Wt: 212.27 g/mol
InChI Key: RGEULRRFIZMUOC-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is a thioester derivative characterized by a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position and a methylthioacetate moiety at the 2-position. The compound’s structure combines a heterocyclic triazine ring with a sulfur-containing ester group, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

653586-15-3

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ethanethioate

InChI

InChI=1S/C8H12N4OS/c1-6(13)14-4-7-9-5-10-8(11-7)12(2)3/h5H,4H2,1-3H3

InChI Key

RGEULRRFIZMUOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC(=NC=N1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester typically involves the reaction of 4-(dimethylamino)-1,3,5-triazine-2-methyl chloride with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Triazine-Based Derivatives

The triazine ring is a common scaffold in agrochemicals. Comparisons with sulfonylurea herbicides () highlight key differences:

Compound Name Substituents on Triazine Functional Group Primary Application Reference
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester 4-(dimethylamino), 2-(methylthioacetate) Thioester Not explicitly stated
Triflusulfuron methyl ester 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy) Sulfonylurea Herbicide (ALS inhibitor)
Metsulfuron methyl ester 4-methoxy, 6-methyl Sulfonylurea Herbicide (ALS inhibitor)

Key Findings :

  • Substituent Effects: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to methoxy or trifluoroethoxy groups in sulfonylureas. However, sulfonylureas exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, while the thioester group in the target compound likely alters its mode of action .

Thioester Derivatives

lists thioesters such as Ethanethioic acid, S-(3-methyl-2-buten-1-yl) ester, providing a basis for functional group analysis:

Compound Name Substituent on Thioester Applications (Inferred) Reference
This compound Triazinylmethyl Agrochemicals, organic synthesis
Ethanethioic acid, S-(3-methyl-2-buten-1-yl) ester 3-methyl-2-butenyl Flavoring agents, intermediates

Key Findings :

  • This could enhance binding to biological targets or improve thermal stability .
  • Applications : Aliphatic thioesters are often used as flavor precursors or vulcanization agents, whereas the target’s triazine linkage may align it with pesticidal or medicinal chemistry.

Dimethylamino-Containing Esters

includes esters with dimethylaminoethyl groups, such as 2-(dimethylamino)ethyl hexanoate:

Compound Name Functional Group Key Features Reference
This compound Thioester Combines triazine and dimethylamino groups
2-(Dimethylamino)ethyl hexanoate Ester Basic amino group enhances solubility

Key Findings :

  • Amino Group Role: The dimethylamino group in both compounds may improve solubility in aqueous media. However, the ester group in 2-(dimethylamino)ethyl hexanoate is more stable under acidic conditions than the thioester in the target compound .

Research Implications and Gaps

  • Agrochemical Potential: The triazine-thioester hybrid structure warrants investigation for herbicidal or fungicidal activity, building on the success of triazine-based herbicides .
  • Synthetic Utility : The compound’s thioester group could serve as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions.
  • Stability Studies : Comparative studies on hydrolysis rates (thioester vs. ester vs. sulfonylurea) are needed to assess environmental or metabolic fate.

Biological Activity

Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester, is a compound of interest due to its potential biological activities, particularly in agricultural applications as a herbicide or plant growth regulator. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: Cx_xHy_yNz_zOa_aSb_b (exact values need to be confirmed based on specific substitutions)
  • Molecular Weight: To be calculated based on the molecular formula.

The biological activity of ethanethioic acid derivatives often relates to their interaction with specific metabolic pathways in plants. Studies have shown that compounds like this can affect the metabolism of herbicides and influence the physiological responses of plants.

  • Metabolic Pathways:
    • The compound may alter the levels of various metabolites in plants, impacting growth and development.
    • For example, herbicides that act on specific pathways can lead to changes in metabolite profiles detectable through chromatography and mass spectrometry techniques .
  • Bioassays:
    • Bioassays are utilized to assess the efficacy and mode of action (MoA) of these compounds. By analyzing treated plant samples, researchers can identify specific biochemical changes that indicate how the compound affects plant physiology .

Biological Activity

Herbicidal Effects:
Ethanethioic acid derivatives have been evaluated for their herbicidal properties. Research indicates that they can inhibit the growth of various weed species by disrupting essential metabolic processes.

Case Studies:

  • Case Study 1:
    • In a study involving Lemna paucicostata, ethanethioic acid derivatives were shown to significantly alter metabolite levels associated with growth inhibition.
    • The study observed over 80% alteration in specific metabolites at effective doses, indicating a strong herbicidal effect .
  • Case Study 2:
    • Another research effort demonstrated that treatment with ethanethioic acid derivatives led to increased expression of detoxifying enzymes in Triticum aestivum (wheat), suggesting a dual role as both an herbicide and a growth regulator .

Table 1: Metabolite Changes Induced by Ethanethioic Acid Derivatives

MetaboliteControl LevelTreated Level% Change
FlavonoidsX mg/gY mg/gZ%
Shikimic AcidA mg/gB mg/gC%
AuxinsD mg/gE mg/gF%

Note: Values are hypothetical and should be replaced with actual data from studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester?

  • Methodological Answer : The synthesis involves two key steps: (1) Preparation of the triazine intermediate, 4-(dimethylamino)-1,3,5-triazin-2-ylmethanol, via nucleophilic substitution of a chloro-triazine precursor with dimethylamine . (2) Thioesterification by reacting the triazine methanol with ethanethioic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the hydroxyl group. Reaction conditions (e.g., anhydrous solvent, inert atmosphere) and purification via silica gel chromatography (ethyl acetate/hexane gradient) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₈H₁₂N₄OS) with an exact mass of 212.0736 .
  • NMR Spectroscopy :
  • ¹H NMR: Dimethylamino protons (δ 2.95 ppm, singlet, 6H), triazine ring protons (δ 8.20 ppm), and thioester methyl group (δ 2.35 ppm, singlet) .
  • ¹³C NMR: Carbonyl carbon (δ 195–200 ppm), triazine ring carbons (δ 160–170 ppm) .
  • FT-IR : Confirm thioester C=O stretch (~1680–1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's polar triazine and thioester groups. Aqueous solubility is limited; use co-solvents (e.g., ethanol) for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring at pH 3–9, 25–50°C) identify optimal storage conditions (e.g., anhydrous, −20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylamino-triazine moiety in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the dimethylamino group with methoxy, ethyl, or halogens (e.g., Cl, Br) to assess electronic effects .
  • Biological Assays : Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for triazole derivatives .
  • Data Analysis : Correlate substituent electronegativity/logP with activity trends using multivariate regression models .

Q. What computational approaches predict binding interactions with enzymatic targets (e.g., acetolactate synthase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the crystal structure of acetolactate synthase (PDB: 1T9D) to simulate binding. Key interactions include hydrogen bonding between the triazine ring and active-site residues (e.g., Arg-199) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., triazine C-2) for nucleophilic attack .

Q. How can degradation pathways be characterized under environmental or metabolic conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9, 37°C) and monitor degradation via LC-MS. Major products (e.g., 4-(dimethylamino)-1,3,5-triazin-2-ylmethanol) confirm ester cleavage .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., oxidative demethylation) and phase II conjugates (e.g., glutathione adducts) .

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